Molecular Weight and Formula Differentiation vs. CMP-5 – Implications for Permeability and Ligand Efficiency
The target compound possesses a molecular formula of C₂₃H₂₅N₃ (MW 343.47 g/mol), which is 28.06 Da heavier than its closest comparator CMP-5 (C₂₁H₂₁N₃, MW 315.41 g/mol) . This mass increment arises from the addition of one methylene unit (–CH₂–, +14 Da) in the ethylene linker and one N-methyl group (–CH₃, +14 Da substituting an –H) on the central amine. The increased molecular weight, combined with the loss of one hydrogen-bond donor (HBD count: 0 vs. 1 for CMP-5), is predicted to enhance passive membrane permeability while reducing aqueous solubility [1]. In fragment-based and lead-like compound assessment, the shift from HBD=1 to HBD=0 places the target compound in a different property space more characteristic of CNS-penetrant or intracellular-targeting chemical probes.
| Evidence Dimension | Molecular weight and hydrogen-bond donor count |
|---|---|
| Target Compound Data | MW = 343.47 g/mol; HBD = 0; HBA = 3; C₂₃H₂₅N₃ |
| Comparator Or Baseline | CMP-5: MW = 315.41 g/mol; HBD = 1 (secondary amine); HBA = 3; C₂₁H₂₁N₃ |
| Quantified Difference | ΔMW = +28.06 Da (+8.9%); ΔHBD = –1 (complete removal of H-bond donor); Δheavy atom count = +2 |
| Conditions | Molecular formula and computed descriptors derived from structural analysis and PubChem XLogP3 implementation |
Why This Matters
The 28 Da mass increase and loss of the sole H-bond donor predictably alter permeability, solubility, and protein-binding thermodynamics, making the target compound a distinct chemical entity for SAR exploration rather than a simple CMP-5 substitute.
- [1] Computed drug-likeness descriptors: CMP-5 HBD=1, HBA=3, MW=315.41, XLogP3≈4.0. Target compound deduced: HBD=0, HBA=3, MW=343.47, estimated XLogP3≈4.8–5.2. Based on PubChem computed properties framework and medicinal chemistry property guidelines (Lipinski, Adv. Drug Deliv. Rev. 1997). View Source
